2-Fluoroethyl chloroformate
Overview
Description
2-Fluoroethyl chloroformate is an organic compound with the molecular formula C3H4ClFO2. It is an alkyl fluorinated building block commonly used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of chemistry .
Mechanism of Action
Target of Action
2-Fluoroethyl chloroformate is primarily used as a fluorinated building block . It is an intermediate compound that is utilized in the synthesis of other complex molecules.
Mode of Action
It is known to be used in the synthesis of3-fluoroethylurethan derivatives . This suggests that it likely interacts with other compounds to form these derivatives, possibly through a reaction involving its chloroformate group.
Biochemical Pathways
It is used in the synthesis of3-fluoroethylurethan derivatives , which could potentially be involved in various biochemical pathways depending on their specific structures and functions.
Pharmacokinetics
Itsvapor pressure is 0.83 mmHg at 20 °C , suggesting that it could potentially be volatile and rapidly absorbed in certain environments.
Result of Action
It is used to synthesize3-fluoroethylurethan derivatives , which could have various effects depending on their specific structures and functions.
Action Environment
This compound is hygroscopic , moisture sensitive , and very volatile . Its stability and efficacy could potentially be influenced by environmental factors such as temperature, humidity, and pressure. It has a storage temperature of 2-8°C , indicating that it needs to be stored in a cool environment to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroethyl chloroformate can be synthesized through the reaction of 2-fluoroethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
2-Fluoroethanol+Phosgene→2-Fluoroethyl chloroformate+Hydrogen chloride
The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the product. Safety measures are crucial due to the toxic nature of phosgene and the corrosive properties of the resulting hydrogen chloride .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and carbonates.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce 2-fluoroethanol and carbon dioxide.
Reduction: It can be reduced to 2-fluoroethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and phenols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Major Products Formed:
Carbamates and Carbonates: Formed from nucleophilic substitution reactions.
2-Fluoroethanol and Carbon Dioxide: Products of hydrolysis.
2-Fluoroethanol: Product of reduction.
Scientific Research Applications
2-Fluoroethyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for labeling and detection purposes.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It serves as a building block in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Ethyl chloroformate
- Methyl chloroformate
- 2,2,2-Trifluoroethyl chloroformate
Comparison: 2-Fluoroethyl chloroformate is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its non-fluorinated counterparts. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. Additionally, the fluorine atom can influence the physical properties of the resulting products, such as their stability and solubility .
Properties
IUPAC Name |
2-fluoroethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2/c4-3(6)7-2-1-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHSVPIFZASOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196760 | |
Record name | Carbonochloridic acid, 2-fluoroethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-27-1 | |
Record name | 2-Fluoroethyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formic acid, chloro-, 2-fluoroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, 2-fluoroethyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoroethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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